4-Isocyanato-2-phenyl-1,3-oxazole
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Overview
Description
4-Isocyanato-2-phenyl-1,3-oxazole is a heterocyclic compound that features both an oxazole ring and an isocyanate functional group. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the isocyanate group is characterized by the functional group -N=C=O. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-phenyl-1,3-oxazole typically involves the reaction of 2-phenyloxazole with phosgene or other isocyanate precursors under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems, such as magnetically recoverable catalysts, has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato-2-phenyl-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines: Formed from the hydrolysis of the isocyanate group.
Scientific Research Applications
4-Isocyanato-2-phenyl-1,3-oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-Isocyanato-2-phenyl-1,3-oxazole involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its potential biological activities and applications in drug development .
Comparison with Similar Compounds
2-Phenyloxazole: Lacks the isocyanate group but shares the oxazole ring structure.
4-Isocyanato-2-methyl-oxazole: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
121576-24-7 |
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Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 |
IUPAC Name |
4-isocyanato-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H6N2O2/c13-7-11-9-6-14-10(12-9)8-4-2-1-3-5-8/h1-6H |
InChI Key |
LNSVDLCYYHLHIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)N=C=O |
Synonyms |
Isocyanic acid, 2-phenyl-4-oxazolyl ester (6CI) |
Origin of Product |
United States |
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